6-Azido-6-deoxy-l-galactose
Description
Evolution of Chemical Biology Probes in Glycoscience
The field of glycoscience has witnessed a remarkable evolution in the development of chemical probes. researchgate.net Initially, researchers relied on methods that offered limited insight into the dynamic processes of glycan metabolism and function. The advent of more sophisticated tools, such as synthetic glycoconjugates and carbohydrate-based molecular probes, has revolutionized the study of glycosidases and other carbohydrate-active enzymes. researchgate.netacs.org These modern probes allow for the detection and profiling of enzymes involved in various pathological conditions, including cancer and genetic disorders of glycosylation. researchgate.net
Significance of Azide (B81097) Functionalization in Carbohydrate Chemistry
The introduction of the azide functional group into carbohydrates has been a pivotal development in chemical biology. chemistryviews.org The azide group is small, stable under a variety of reaction conditions, and, most importantly, bioorthogonal. uni-konstanz.debu.edu This means it does not react with native functional groups found in biological systems. This property allows for the specific labeling and detection of azido-functionalized sugars. The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further amplified the utility of azido (B1232118) sugars, enabling their efficient and specific conjugation to reporter molecules like fluorescent dyes or biotin. researchgate.netnih.govspringernature.com
Overview of 6-Azido-6-deoxy-L-galactose as a Glycobiological Tool
This compound is an analog of the natural sugar L-galactose, where the hydroxyl group at the 6-position is replaced by an azide group. biosynth.com This modification allows it to serve as a powerful tool in glycobiology. It can be metabolically incorporated into cellular glycans, providing a handle for subsequent detection and analysis. This capability is crucial for studying glycan functions in processes like cell signaling and immune recognition.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-KCDKBNATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-63-7 | |
| Record name | 6-Azido-6-deoxy-L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Characterization
The synthesis of 6-Azido-6-deoxy-L-galactose can be achieved through various chemical routes. A common method involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, at the primary carbon of a protected galactose derivative with an azide (B81097) salt. uni-konstanz.de More recent advancements include efficient diazotransfer protocols that can convert amine-containing sugars into their azido (B1232118) counterparts with high yields and short reaction times. chemistryviews.org
The structure of this compound has been confirmed through crystallographic studies, which show that in its solid state, it exists as the α-pyranose anomer in a chair conformation. nih.gov
Metabolic Labeling and Glycan Engineering with 6 Azido 6 Deoxy L Galactose
Cellular Uptake and Intracellular Processing of 6-Azido-6-deoxy-L-galactose Analogues
For an unnatural sugar to be incorporated into cellular glycans, it must first be taken up by the cell and then processed by the endogenous metabolic machinery. The per-acetylated form of 6-azido-6-deoxy-galactose, Ac46AzGal, is often used in studies as the acetyl groups increase its hydrophobicity, facilitating its passage across the cell membrane. pnas.org Once inside the cell, non-specific esterases are thought to remove the acetyl groups, releasing the free azido-sugar for further processing. pnas.org
Role of Sugar Salvage Pathways
Cells utilize salvage pathways to recycle monosaccharides, and these pathways can often tolerate chemically modified sugars. frontiersin.orgmdpi.com For galactose and its analogs, the Leloir pathway is the primary metabolic route. nih.govwikipedia.org This pathway involves a series of enzymatic reactions that convert galactose into UDP-glucose, a key precursor for glycolysis and the synthesis of other nucleotide sugars. nih.govwikipedia.orgyoutube.com Studies have shown that analogs of L-fucose, a 6-deoxy-L-galactose, can enter the fucose salvage pathway and be converted to their corresponding GDP-fucose analogs. rsc.orgacs.org However, the efficiency of this process can be low for some analogs, with modifications at the C6 position sometimes being poorly tolerated by enzymes like fucose-1-phosphate guanylyltransferase (FPGT). acs.org
The initial step in the Leloir pathway is the phosphorylation of galactose by galactokinase (GALK). taylorandfrancis.comresearchgate.net This is followed by the conversion of galactose-1-phosphate to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). nih.govtaylorandfrancis.com The tolerance of these enzymes to substrates with an azido (B1232118) group at the C6 position is a critical determinant of whether this compound can be utilized by the cell.
Metabolic Conversion to Nucleotide Sugar Donors (e.g., UDP-6-Azido-6-deoxy-D-galactose)
The conversion of the azido-galactose analog into a nucleotide sugar donor, such as UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal), is a prerequisite for its incorporation into glycans by glycosyltransferases. biosynth.com The enzymes of the Leloir pathway, including galactokinase (GALK) and UTP-glucose-1-phosphate uridylyltransferase (GalU), are responsible for this conversion. researchgate.netnih.gov Research has demonstrated that variants of these enzymes can be engineered to more efficiently accommodate azido-functionalized substrates, leading to higher yields of UDP-6AzGal. researchgate.netnih.gov For instance, single mutations in the galactose-binding sites of GalK and GalU have been shown to significantly increase the synthesis of UDP-6AzGal. nih.gov
Interestingly, studies with the per-O-acetylated form of 6-azido-6-deoxy-galactose (Ac46AzGal) have revealed that while it leads to the labeling of intracellular proteins, the direct donor, UDP-6AzGal, is not a substrate for O-GlcNAc transferase (OGT). nih.govfrontiersin.org This suggests an alternative metabolic route where UDP-6AzGal is first epimerized to UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) by UDP-galactose 4'-epimerase (GALE), another key enzyme in the Leloir pathway. nih.govfrontiersin.org This epimerization would allow the azido-sugar to be incorporated into O-GlcNAc modifications, highlighting the metabolic plasticity of the cell.
Enzymatic Incorporation into Glycoconjugates
Once converted to a nucleotide sugar donor, the azido-galactose analog can be incorporated into growing glycan chains by various glycosyltransferases. The ability of these enzymes to accept the unnatural substrate is a key factor determining the extent and pattern of labeling.
Substrate Specificity and Promiscuity of Glycosyltransferases (e.g., O-GlcNAc transferase (OGT), Galactosyltransferases, Leloir Pathway Enzymes)
Galactosyltransferases are another important class of enzymes that can potentially incorporate this compound. medchemexpress.commedchemexpress.com Studies have shown that some galactosyltransferases can tolerate modifications on their acceptor substrates. nih.govsigmaaldrich.com For example, a mutant β-1,4-galactosyltransferase (Y289L GalT) has been engineered to transfer unnatural galactose analogs with bulky groups to O-GlcNAcylated proteins. acs.orgmdpi.com The wild-type α-1,4-galactosyltransferase LgtC has also been shown to utilize UDP-6AzGal to transfer the terminal azido-galactose moiety to lactosyl-acceptors, particularly when enzyme variants with modified galactose-binding sites are used. nih.gov
The enzymes of the Leloir pathway themselves, namely galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE), also exhibit a degree of promiscuity that allows for the initial processing of this compound. nih.gov Knockdown experiments have confirmed that GALT and GALE are involved in the metabolic biosynthesis from Ac46AzGal, indicating their participation in processing the azido-sugar. nih.govfrontiersin.org
| Enzyme | Natural Substrate | Unnatural Substrate(s) Tolerated | Reference |
|---|---|---|---|
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc), UDP-2-azido-glucose | nih.govnih.govfrontiersin.org |
| Galactosyltransferases (e.g., LgtC) | UDP-galactose | UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) | nih.gov |
| Galactokinase (GALK) | Galactose | 6-azido-6-deoxy-D-galactose | nih.gov |
| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate | 6-azido-6-deoxy-D-galactose-1-phosphate | nih.govnih.gov |
| UDP-galactose 4'-epimerase (GALE) | UDP-galactose | UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) | nih.govfrontiersin.org |
Glycan Biosynthesis Pathways Tolerant to Azido Substitution
The small size of the azide (B81097) group allows it to be tolerated by many carbohydrate salvage pathways. rsc.org However, the position of the azido substitution can significantly impact its acceptance by metabolic enzymes. acs.orgnih.gov While substitutions at primary carbons, like the C6 position of galactose, are generally better tolerated than those at secondary carbons, the efficiency of incorporation can still vary. acs.orgnih.gov
The fucose salvage pathway is one such pathway that has been shown to tolerate 6-azido-fucose, although with some limitations. rsc.orgresearchgate.net Similarly, the pathways for synthesizing PIM, LM, and LAM glycans in mycobacteria have been shown to tolerate azido-inositol probes, suggesting a degree of flexibility in these biosynthetic routes. nih.gov The successful labeling of intracellular proteins with Ac46AzGal indicates that the pathways leading to O-linked glycosylation can accommodate the 6-azido modification, albeit indirectly through epimerization to the glucose analog. nih.govfrontiersin.org
Differential Incorporation into N-linked, O-linked, and Glycolipid Glycans
The incorporation of this compound can differ between various types of glycans, including N-linked glycans, O-linked glycans, and glycolipids. nih.gov Research has shown that Ac46AzGal predominantly labels intracellular O-linked proteins, with no significant incorporation into N-linked glycans. nih.govfrontiersin.org This was demonstrated through experiments using PNGase F, an enzyme that specifically cleaves N-linked glycans, which did not result in a loss of the azide signal. nih.gov Conversely, treatment with β-elimination conditions, which removes O-linked glycans, led to a significant reduction in the signal. nih.gov
This differential incorporation is likely due to the substrate specificities of the glycosyltransferases involved in each pathway. The enzymes responsible for synthesizing N-glycan cores may not tolerate UDP-6AzGal or its epimerized form, whereas the machinery for O-GlcNAcylation, as discussed earlier, can incorporate the azido-sugar. The incorporation into glycolipids is also a possibility, as galactose is a common component of these structures. nih.gov Indeed, engineered enzymes have been used to produce azido-functionalized globotriose (B1671595) (azido-Gb3) analogs, which are glycosphingolipids. researchgate.netnih.gov
| Glycan Type | Incorporation of this compound | Supporting Evidence | Reference |
|---|---|---|---|
| N-linked Glycans | Not significant | No signal loss after PNGase F treatment. | nih.gov |
| O-linked Glycans | Observed (intracellularly) | Signal loss after β-elimination; labeling dependent on OGT. | nih.govfrontiersin.org |
| Glycolipids | Possible (demonstrated with engineered enzymes) | Enzymatic synthesis of azido-Gb3 analogs. | researchgate.netnih.gov |
Applications in Glycan Dynamics and Imaging
The introduction of an azide group onto a galactose sugar at the C-6 position, creating this compound, provides a powerful chemical reporter for studying the complex world of glycans. This modified sugar is recognized and incorporated by cellular machinery, allowing researchers to tag and study glycoconjugates through bioorthogonal chemistry. This approach has significant applications in tracking the lifecycle of glycans, visualizing their distribution within cells, and quantifying changes in glycosylation patterns.
Tracking Glycan Turnover in Live Cells
Metabolic glycoengineering with this compound and its analogs enables the study of glycan dynamics in living systems. By introducing the azido-sugar to cells or organisms, it is metabolized through endogenous pathways and incorporated into newly synthesized glycoconjugates. uni-konstanz.denih.gov This process effectively tags a population of glycans, which can then be tracked over time to understand their turnover rates—the balance between their synthesis and degradation.
The azide group is small and generally well-tolerated by the enzymes in the glycan biosynthetic pathways, minimizing perturbation of normal cellular processes. rsc.org Once incorporated, the azide serves as a chemical handle for bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgcaltech.edu These reactions allow for the attachment of probes, such as fluorophores or biotin, enabling the detection and monitoring of the labeled glycans. caltech.eduglycodepot.com
Studies have shown that the rate of incorporation and subsequent turnover of these azido-labeled glycans can vary between different cell types and are dependent on the specific metabolic pathways involved. acs.org For instance, the efficiency of metabolic labeling can be influenced by the tolerance of key enzymes, such as galactokinase (GALK) and UDP-galactose 4'-epimerase (GALE), for the modified sugar. nih.govfrontiersin.org By using pulse-chase experiments, where cells are first incubated with the azido-sugar and then with the natural sugar, researchers can follow the fate of the labeled glycan population and gain insights into the dynamic nature of the glycome.
It is important to note, however, that the introduction of the azide group can sometimes affect the processing of the modified glycan by certain enzymes, which could impact the observed turnover rates. acs.org Therefore, careful consideration and control experiments are necessary to accurately interpret the results of glycan turnover studies using this method. acs.org
Visualization of Glycosylation Patterns
A significant application of this compound and related azido-sugars is the visualization of glycosylation patterns in cells and organisms. glycodepot.combiosynth.com By metabolically labeling glycans with an azide reporter, researchers can subsequently attach fluorescent probes via click chemistry to image the location and distribution of these glycoconjugates. pnas.orgnih.govpnas.org This technique provides a powerful tool to study the spatial organization of the glycocalyx and the intracellular trafficking of glycoproteins. pnas.orgnih.gov
For example, studies have successfully used this approach to image fucosylated glycans in developing zebrafish. acs.org By introducing an azide-functionalized fucose analog, researchers were able to visualize the distribution of these glycans on the cell surface of embryos using confocal microscopy. acs.org This method has also been employed to label and image core fucosylated glycans on live cell surfaces, providing insights into changes in glycosylation associated with diseases like hepatocellular carcinoma. caltech.edu
The choice of the bioorthogonal reaction and the fluorescent probe is crucial for successful imaging. Copper-free click chemistry, which utilizes strained cyclooctynes, is often preferred for live-cell imaging to avoid the cytotoxicity associated with copper catalysts. acs.org Furthermore, the development of fluorogenic probes, which only become fluorescent upon reaction with the azide, helps to reduce background noise and improve image quality. pnas.orgnih.govpnas.org
While metabolic labeling with azido-sugars is a versatile technique, it's important to recognize its limitations. The efficiency of labeling can be cell-type dependent, and not all glycan types may be equally accessible to this method. acs.org Additionally, lectins, which are proteins that bind to specific carbohydrate structures, can be used as a complementary approach to visualize glycosylation patterns, although they may lack the ability to distinguish between different types of glycoconjugates (N-glycans, O-glycans, or glycolipids) and provide limited quantitative information. nih.gov
| Cell Type/Organism | Azido-Sugar Analog Used | Imaging Technique | Key Finding |
| Jurkat cells | Acetylated 6-azido-L-fucose | Fluorescence Microscopy | Demonstrated intracellular imaging of fucosylated glycoconjugates. pnas.org |
| Developing Zebrafish | Azide-derivatized fucose analogs | Confocal Microscopy | Visualized fucosylated glycans on the cell surface of embryos. acs.org |
| Various Mammalian Cells | Per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal) | Western Blot with fluorescent probes | Showed that Ac46AzGal can label intracellular proteins. nih.govfrontiersin.org |
| Fut8+/+ cells | UDP-Gal-6-N3 | Fluorescence Imaging | Enabled the fluorescent labeling and imaging of core fucosylated glycans on live cell surfaces. caltech.edu |
Quantitative Glycomic Profiling using this compound Analogues
Beyond qualitative imaging, this compound analogues are instrumental in quantitative glycomic profiling. This approach allows for the measurement of changes in the abundance of specific glycans under different biological conditions. A common strategy involves stable isotope labeling, where cells are cultured in the presence of a heavy isotope-labeled azido-sugar.
One such method is Glycan/Protein-Stable Isotope Labeling in Cell Culture (GlyProSILC), which enables the simultaneous quantification of glycans, proteins, and glycopeptides from the same cell sample. nih.gov In this technique, cells are grown in a medium containing heavy isotopes of amino acids and an amide-15N-labeled glutamine, which serves as a precursor for the biosynthesis of amino sugars. nih.gov This allows for the metabolic incorporation of a heavy isotope tag into both the peptide backbone of proteins and the glycan moieties. nih.gov
Mass spectrometry is the primary analytical tool for quantitative glycomics. nih.govacs.org After metabolic labeling, glycans are typically released from glycoproteins, purified, and analyzed by mass spectrometry to determine their composition and relative abundance. nih.govnih.gov The mass difference between the light and heavy isotope-labeled glycans allows for their differentiation and quantification. nih.gov Derivatization techniques, such as permethylation, are often employed to enhance the ionization efficiency and stability of glycans during mass spectrometry analysis. nih.govacs.org
Quantitative glycomic profiling using azido-sugar analogs has been applied to study aberrant glycosylation in diseases, including various cancers. nih.gov However, it is crucial to consider that the introduction of the azide group and the isotope label might slightly alter the chromatographic behavior and ionization efficiency of the glycans, which needs to be accounted for in the data analysis to ensure accurate quantification. nih.gov
| Method | Labeling Strategy | Analytical Technique | Application |
| GlyProSILC | Metabolic labeling with amide-15N-glutamine, 13C6-arginine, and 13C6-15N2-lysine | Liquid Chromatography-Mass Spectrometry (LC-MS) | Simultaneous quantification of N-glycans, proteins, and glycopeptides in cell culture. nih.gov |
| Stable Isotope Labeling | Use of stable isotope-labeled mixtures of sugars or amino acids | Mass Spectrometry (MS) | Quantification of biomolecules in 'omics and MS/MS screening applications. otsuka.co.jp |
| Chemical Derivatization | Permethylation or other chemical modifications | Mass Spectrometry (MS) | Enhancement of ionization efficiency and stabilization of labile glycan moieties for quantitative analysis. nih.govacs.org |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility under specific conditions. nih.govsci-hub.se This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction between an azide, such as the one on this compound, and a terminal alkyne. nih.gov
Mechanism and Optimization in Biological Systems
The mechanism of CuAAC involves the in-situ generation of a copper(I) catalytic species, often from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. google.com The copper(I) ion coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate. acs.org This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges to the stable triazole product, regenerating the catalyst. acs.org
A significant challenge for applying CuAAC in living systems is the cytotoxicity associated with the copper catalyst. nih.gov To overcome this, optimization strategies have focused on the development of copper-chelating ligands. These ligands stabilize the Cu(I) oxidation state, enhance the reaction rate, and sequester the copper ion, thereby minimizing cellular toxicity. nih.gov One of the most effective and widely used ligands is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). Another notable ligand, tris(benzyltriazolylmethyl)amine (TBTA), has also been shown to improve labeling efficiency. acs.org For instance, the use of a BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) ligand has been found to be highly efficient, permitting the use of copper(I) at concentrations low enough to avoid significant cell toxicity. nih.gov These advancements have made CuAAC a more accessible and user-friendly bioorthogonal strategy for the broader scientific community. nih.gov
Conjugation to Fluorescent Probes and Affinity Tags
Once this compound is metabolically incorporated into cellular glycans, the azide group serves as a chemical handle for conjugation to a variety of reporter molecules. This is typically achieved by reacting the azide-labeled biomolecules with probes containing a terminal alkyne.
Fluorescent Probes: Alkyne-modified fluorophores are commonly used to visualize the location and dynamics of glycans in cells and organisms. mdpi.com For example, after treating mammalian cells with the per-O-acetylated version of 6-azido-6-deoxy-glucose (a related azido sugar), cell lysates can be subjected to CuAAC with an alkyne-TAMRA tag, allowing for the visualization of labeled proteins via in-gel fluorescence scanning. nih.gov Similarly, rhodamine-based fluorescent probes functionalized with an alkyne can be "clicked" onto azide-bearing biomolecules. acs.org
Affinity Tags: Affinity tags, most notably biotin, are used for the enrichment and subsequent identification of labeled biomolecules, often by mass spectrometry. mdpi.comrsc.org An alkyne-biotin conjugate can be reacted with azide-modified proteins via CuAAC. nih.gov The resulting biotinylated proteins can then be captured using streptavidin-coated beads, separated from the bulk proteome, and identified. nih.gov This approach has been instrumental in proteomic studies to identify specific glycoproteins. rsc.org
| Probe Type | Example Probe | Application |
| Fluorescent Probe | Alkyne-TAMRA | Visualization of labeled proteins by in-gel fluorescence. nih.gov |
| Fluorescent Probe | Alkyne-Rhodamine | Imaging of labeled biomolecules. acs.org |
| Affinity Tag | Alkyne-Biotin | Enrichment and purification of labeled proteins for proteomic analysis. nih.govresearchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the toxicity concerns associated with the copper catalyst in CuAAC, particularly for in vivo studies, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. acs.org This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a metal catalyst. acs.orgresearchgate.net
Copper-Free Click Chemistry for Live Cell Labeling
SPAAC is a truly bioorthogonal reaction, as neither the azide nor the strained alkyne has a reactive counterpart within biological systems. acs.org This allows for the specific labeling of azide-modified biomolecules in the complex environment of living cells and even whole organisms with minimal perturbation. biorxiv.org The reaction proceeds readily at physiological temperatures and pH. researchgate.net The utility of SPAAC for in vivo imaging has been demonstrated in developing zebrafish, where microinjection of azido sugars followed by reaction with a cyclooctyne probe allowed for the visualization of glycans during embryonic development. acs.org This method provides a powerful tool for studying glycan trafficking and function in a dynamic, living system.
Development of Cyclooctyne Reagents for this compound Labeling
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne reagent. Significant research has been dedicated to developing cyclooctynes with enhanced reactivity and stability. Early cyclooctynes, while effective, had relatively slow reaction kinetics. The development of difluorinated cyclooctynes (DIFO) provided a significant improvement in reaction rates. acs.org Further advancements led to the creation of biarylazacyclooctynone (BARAC) reagents, which exhibit even faster reaction kinetics, enabling more efficient labeling of azido-functionalized biomolecules. nih.gov These improved reagents are crucial for capturing dynamic biological processes and labeling low-abundance glycans. nih.gov
| Cyclooctyne Reagent | Key Feature | Application Context |
| DIFO (Difluorinated Cyclooctyne) | Enhanced reaction rate compared to early cyclooctynes. | Used for imaging fucosylated glycans in developing zebrafish. acs.org |
| BARAC (Biarylazacyclooctynone) | Further improved reaction rate. | Reacts with azido groups on complex glycoconjugates. nih.gov |
Staudinger Ligation and Related Bioorthogonal Reactions
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and applied in living systems. rsc.orgresearchgate.net It involves the reaction between an azide and a specifically engineered triarylphosphine, which bears an electrophilic trap (typically a methyl ester), to form a stable amide bond. researchgate.netacs.org
This reaction is highly specific and biocompatible, proceeding in aqueous environments without the need for a catalyst. mdpi.com The azide group, such as that in this compound, reacts with the phosphine (B1218219) to form an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and phosphine oxide. researchgate.net
Phosphine-Mediated Glycan Tagging
Phosphine-mediated reactions, particularly the Staudinger ligation, represent a cornerstone of bioorthogonal chemistry for the selective labeling of glycans. uni-konstanz.de This strategy leverages the specific reaction between an azide, introduced into a glycan structure, and a phosphine probe. The azide group, being abiotic and chemically inert to native cellular components, serves as a bioorthogonal chemical reporter. uni-konstanz.denih.gov When this compound is metabolized and incorporated into glycoconjugates, the azide moiety becomes displayed on the cell surface or within glycoproteins. sigmaaldrich.com
The Staudinger ligation involves the coupling of this azide with a specifically engineered triarylphosphine. researchgate.net This reaction proceeds to form a stable amide bond, effectively tagging the glycan with the phosphine probe. uni-konstanz.deresearchgate.net The phosphine probe itself can be conjugated to various reporter molecules, such as FLAG peptide epitopes or fluorescent dyes, allowing for subsequent detection and analysis. sigmaaldrich.com
A key advantage of this method is its high chemoselectivity; the azide and phosphine groups react specifically with each other, even in the complex environment of a living cell, without interfering with native biological processes. uni-konstanz.depnas.org This has enabled researchers to profile O-type glycoproteins by metabolically labeling them with an azido-galactose analog (GalNAz) and then using a phosphine probe for detection. pnas.org This approach allows for the analysis of biological pathways regulated by specific glycan post-translational modifications and the monitoring of intracellular glycosylation. sigmaaldrich.com
Table 1: Key Research Findings in Phosphine-Mediated Glycan Tagging
| Finding | Organism/Cell Line | Labeled Molecule | Probe Used | Citation |
| Development of Staudinger ligation for bioorthogonal labeling. | N/A | Azides | Engineered triarylphosphine | uni-konstanz.de |
| Profiling of O-type glycoproteins using GalNAz and a FLAG-phosphine probe. | Jurkat, CHO, HeLa, Cos-7 | Mucin-type O-linked glycoproteins | Phosphine-FLAG | pnas.org |
| In vivo detection of post-translationally modified glycoproteins. | N/A | Glycans | Phosphine probe with FLAG epitope | |
| Tagging glycoproteins with terminal GlcNAc using GalT and a biotinylated Staudinger–Bertozzi probe. | N/A | Glycoproteins with N-acetylglucosamine terminal residue | Biotinylated Staudinger–Bertozzi probe | researchgate.net |
Alternative Bioorthogonal Strategies for this compound Derivatives
While phosphine-mediated ligations are effective, alternative bioorthogonal strategies have been developed for labeling this compound and its derivatives. The most prominent among these are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This "click chemistry" reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I). uni-konstanz.de The reaction is highly efficient and forms a stable triazole linkage. mdpi.com this compound, after incorporation into glycans, can be reacted with an alkyne-containing probe in the presence of a copper catalyst for labeling and detection.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the potential toxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.org This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. acs.orgmedchemexpress.comresearchgate.net The high reactivity is driven by the release of ring strain in the cyclooctyne. uni-konstanz.de this compound derivatives incorporated into cellular glycans can be readily labeled with cyclooctyne-conjugated probes, such as fluorescent dyes, for in vivo imaging. nih.govacs.org The primary azide at the C-6 position of the galactose analog facilitates a rapid click labeling reaction with probes like BDP-DBCO. researchgate.net
Other bioorthogonal reactions that can be used with azido-sugars include the inverse-electron-demand Diels-Alder (IEDDA) reaction and isonitrile-tetrazine ligations, offering a diverse toolkit for chemical biologists. uni-konstanz.demdpi.com
Table 2: Alternative Bioorthogonal Strategies for Azido-Galactose Derivatives
| Strategy | Reactants | Key Features | Application Example | Citation |
| CuAAC | Azide + Terminal Alkyne | Copper(I) catalyzed, forms stable triazole. | Labeling of glycoconjugates with alkyne-probes. | |
| SPAAC | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Copper-free, fast reaction kinetics, bioorthogonal. | Intracellular labeling of GLUT-transported 6AzGal with BDP-DBCO. | researchgate.netnih.gov |
| IEDDA | Electron-poor Diene (e.g., Tetrazine) + Electron-rich Dienophile | Extremely fast, catalyst-free. | Efficient modification of peptides and proteins. | mdpi.comresearchgate.net |
Multiplexed Glycan Analysis and Imaging
The availability of multiple, mutually orthogonal bioorthogonal reactions has enabled the simultaneous analysis and imaging of different glycan populations within the same biological system, a technique known as multiplexed labeling. researchgate.net This approach allows researchers to visualize the dynamic interplay between different types of glycans. hhmi.orgresearchgate.net
For instance, two distinct glycan types can be labeled using two different azido-sugars that are metabolically incorporated into separate pathways. Alternatively, one glycan population can be labeled with an azide-modified sugar while another is labeled with an alkyne-modified sugar. These two distinct chemical reporters can then be independently visualized using two different bioorthogonal reactions with corresponding fluorescent probes of different colors. researchgate.net
An example of this is the dual labeling of O-glycans and sialylated glycans. researchgate.net O-glycans can be metabolically labeled with an azido-galactose analog (e.g., GalNAz), while sialylated glycans are targeted with a different chemical reporter. Subsequent reaction with distinct, spectrally resolved fluorescent probes allows for simultaneous visualization by confocal microscopy. researchgate.net This has been demonstrated in zebrafish embryos, where different glycan types were imaged at various developmental stages. researchgate.netresearchgate.net
This powerful strategy can be combined with genetic techniques to dissect the specific roles of individual enzymes in glycan biosynthesis during development. jove.com By using pulse-chase experiments with different colored fluorophores, the dynamic biosynthesis and turnover of specific glycan populations can be monitored over time. jove.com
Table 3: Examples of Multiplexed Glycan Imaging
| Labeled Glycans | Reporters Used | Bioorthogonal Reactions | Organism/System | Outcome | Citation |
| O-Glycans and Sialylated Glycans | GalNAz and NaIO₄-oxidized sialic acids | SPAAC (DIFO-555) and Aldehyde-reactive probe (AO-488) | Zebrafish Embryos | Simultaneous visualization of two distinct glycan populations. | researchgate.net |
| Fucosylated and Sialylated Glycans | FucAz (azide) and SiaNAl (alkyne) | SPAAC (azide-reactive probe) and CuAAC (alkyne-reactive probe) | Zebrafish Embryos | Monitoring dynamic biosynthesis of two glycan types with different colored fluorophores. | jove.com |
| Deep-tissue Fucosylation and Sialylation | Probe A (fucosylation) and Probe C (sialylation) | Not specified | Zebrafish Embryos | Visualization of different glycan distributions in deep tissues. | researchgate.net |
Physicochemical Properties
De Novo Chemical Synthesis Pathways
De novo chemical synthesis provides versatile routes to this compound, allowing for the preparation of this compound from readily available starting materials. These pathways often involve strategic protection and deprotection steps to achieve the desired regioselectivity and stereochemistry.
Regioselective Azidation Strategies
The introduction of an azide (B81097) group specifically at the C-6 position of L-galactose is a critical step in its synthesis. This is typically accomplished by activating the primary hydroxyl group at C-6, making it susceptible to nucleophilic attack by an azide source.
One common strategy involves a two-step process. First, the primary hydroxyl group is selectively activated with a good leaving group, such as a tosylate. This is often achieved by reacting a protected galactose derivative with p-toluenesulfonyl chloride (TsCl) in pyridine. mdpi.com The greater reactivity of the primary hydroxyl group compared to the secondary ones allows for this regioselectivity. In the second step, the tosyl group is displaced by an azide ion, typically from sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com
Another approach is the direct conversion of the C-6 hydroxyl group to an azide. For instance, the use of N-bromosuccinimide (NBS), triphenylphosphine (B44618) (PPh₃), and sodium azide allows for the selective in situ transformation of the primary alcohol to the corresponding azide. rsc.orgrsc.org
To achieve regioselectivity, protecting groups are often employed to block other hydroxyl groups. For example, di-O-isopropylidene groups can be used to protect the hydroxyls at C-1, C-2, C-3, and C-4, leaving the C-6 hydroxyl group free for modification. mdpi.com Similarly, a bulky trityl group can be used to selectively protect the primary C-6 hydroxyl, which can then be deprotected at a later stage to allow for azidation. mdpi.com
Table 1: Selected Reagents for Regioselective C-6 Azidation of Galactose Derivatives
| Reagent System | Description | Reference |
|---|
Stereochemical Control in Synthesis
Maintaining the correct stereochemistry throughout the synthesis of this compound is paramount. The stereocenters of the starting L-galactose must be preserved or inverted in a controlled manner to yield the desired final product.
During glycosylation reactions, which are often part of more complex syntheses involving this azido (B1232118) sugar, the stereochemistry at the anomeric center (C-1) is of particular importance. The choice of protecting groups, solvents, and promoters can influence the formation of either α- or β-glycosides. For example, participating protecting groups at the C-2 position, such as an acetyl group, can favor the formation of 1,2-trans glycosidic linkages.
In the context of synthesizing L-galactose derivatives from more common D-sugars, stereochemical inversion at specific carbon atoms is a key strategy. For instance, an efficient route to prepare L-glucose and L-galactose derivatives involves a "head-to-tail" inversion strategy starting from D-glucose and D-mannose, respectively. rhhz.net This involves key steps like oxidation and lead(IV) tetraacetate-mediated oxidative decarboxylation to invert the stereochemistry at C-5. rhhz.net
The synthesis of complex oligosaccharides containing L-galactose derivatives also requires strict stereochemical control. For example, in the synthesis of the sialyl Lewis X epitope, the glycosylation of an L-fucopyranoside (6-deoxy-L-galactopyranoside) derivative was achieved with α-selectivity. tandfonline.com
Synthesis of Precursors and Intermediates (e.g., from D-galactitol)
The synthesis of this compound can be achieved from various precursors. A notable chemoenzymatic route utilizes D-galactitol as a starting material. In this pathway, 1-azido-1-deoxy-D-galactitol is first synthesized. This intermediate then undergoes microbial oxidation by Klebsiella pneumoniae, followed by enzymatic isomerization to yield this compound. nih.gov This method is advantageous as it leverages the high selectivity of enzymes.
Another synthetic approach involves the transformation of D-galactose into L-galactose derivatives. nih.gov This can be achieved through a sequence of reactions that effectively inverts the stereochemistry of the sugar backbone. For example, 6-S-phenyl-6-thio-D-galactose, synthesized from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, can be converted to L-galactose and its derivatives. nih.gov
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to provide efficient pathways to complex carbohydrates like this compound.
Enzyme-Mediated Azide Introduction
A powerful chemoenzymatic strategy for introducing an azide at the C-6 position involves the use of galactose oxidase. This enzyme selectively oxidizes the primary alcohol at the C-6 position of galactose and its derivatives to an aldehyde. acs.orgnih.gov This enzymatic oxidation is highly regioselective, avoiding the need for protecting groups on the other hydroxyls. The resulting C-6 aldehyde is then chemically converted to an azido group. acs.orgnih.gov This can be achieved through reductive amination followed by diazotization and azidation, or by other chemical transformations. This method has been successfully used to prepare azido-functionalized glycans for applications such as vaccine development. nih.gov
Table 2: Chemoenzymatic Synthesis of C-6 Azido Sugars via Galactose Oxidase
| Step | Description | Reagents/Enzymes | Reference |
|---|---|---|---|
| 1. Oxidation | Selective oxidation of the C-6 hydroxyl group to an aldehyde. | Galactose Oxidase | acs.orgnih.gov |
| 2. Azidation | Chemical conversion of the C-6 aldehyde to an azide group. | Various chemical reagents | acs.orgnih.gov |
Biocatalytic Transformations for Azido Sugar Production
Biocatalysis offers elegant and environmentally friendly routes to azido sugars. A prime example is the synthesis of this compound from 1-azido-1-deoxy-D-galactitol. This process employs a two-step enzymatic reaction in a single pot. The first step is the microbial oxidation of 1-azido-1-deoxy-D-galactitol using Klebsiella pneumoniae 40bR. This is followed by isomerization of the resulting keto-sugar to this compound using D-arabinose isomerase. nih.gov
Furthermore, enzymatic cascades have been developed for the production of related amino sugars, which are precursors or analogues of azido sugars. For instance, a two-step biocatalytic cascade using galactose oxidase from Fusarium graminearum and a ω-transaminase from Chromobacterium violaceum has been used to produce 6-amino-6-deoxy-D-galactose from D-galactose. researchgate.net While this produces an amino group instead of an azide, the principle of using a cascade of oxidoreductases and transaminases demonstrates the potential for fully biocatalytic routes to functionalized sugars. researchgate.net
Derivatization and Analog Generation
The conversion of azido sugars into their corresponding nucleotide sugar analogues is critical for their use as substrates by glycosyltransferases in cellular pathways. Uridine diphosphate (B83284) (UDP)-6-azido-6-deoxy-D-galactose (UDP-6AzGal) is a key analog that mimics the natural substrate UDP-galactose, allowing for the metabolic labeling of glycoconjugates.
Researchers have developed efficient enzymatic and chemoenzymatic methods for synthesizing these analogues. One approach involves using engineered enzymes to facilitate the production of UDP-6AzGal. A study reported the use of mutated variants of galactokinase (GalK-E37S), UTP-glucose-1-phosphate uridylyltransferase (GalU-D133V), and α-1,4-galactosyltransferase (LgtC-Q187S). nih.gov These engineered enzymes were designed to better accommodate the azido-functionalized substrate, leading to a significant increase in production, with synthesis of UDP-6-azido-6-deoxy-D-galactose being 3-6 times higher than their wild-type counterparts. nih.gov Coupled reactions with these variants enabled the production of the unnatural galactosyl-donor UDP-6-azido-6-deoxy-D-galactose with approximately 90% conversion yields. nih.gov
Another robust platform for the gram-scale synthesis of unnatural nucleotide sugars like UDP-6-azido-GalNAc has been established using an enzyme cascade. researchgate.net This process features NahK from Bifidobacterium longum and AGX1 from Homo sapiens, achieving high yields and demonstrating scalability for producing these valuable research tools. researchgate.net The resulting UDP-6-azido-6-deoxy-D-galactose triethylammonium (B8662869) salt (UDP-6AzGal) has been confirmed to act as a substrate for galactosyltransferases, enabling its use in labeling glycans for visualization and study. biosynth.com These nucleotide sugar analogs serve as indispensable precursors for creating various galactose-containing substances and are widely used in metabolic labeling assays and bioorthogonal chemistry to explore carbohydrate-mediated biological events. glycodepot.com
| Enzyme/Variant | Organism | Role in Synthesis | Reference |
|---|---|---|---|
| GalK-E37S | Mutant | Phosphorylation of 6-azido-6-deoxy-D-galactose | nih.gov |
| GalU-D133V | Mutant | Formation of UDP-sugar from the 1-phosphate sugar | nih.gov |
| NahK | Bifidobacterium longum | Phosphorylation in an enzyme cascade for UDP-6-azido-GalNAc | researchgate.net |
| AGX1 | Homo sapiens | Formation of UDP-sugar in an enzyme cascade for UDP-6-azido-GalNAc | researchgate.net |
To effectively study intracellular glycosylation, sugar analogs must be able to cross the cell membrane. The hydrophilic nature of free sugars like this compound hinders their passive diffusion into cells. A common and effective strategy to overcome this limitation is per-O-acetylation, where the hydroxyl groups of the sugar are converted to acetate (B1210297) esters. pnas.org This modification increases the lipophilicity of the molecule, facilitating its transport across the cellular membrane. pnas.orge-bookshelf.de
Once inside the cell, the acetyl groups are rapidly removed by non-specific cytosolic esterases, liberating the free azido sugar, which can then enter the relevant metabolic pathways. pnas.orge-bookshelf.de For example, treatment of mammalian cells with the per-O-acetylated version of 6-azido-6-deoxy-glucose (Ac46AzGlc) resulted in robust labeling of a variety of intracellular proteins. nih.gov Similarly, per-O-acetylated-6-azido-6-deoxy-galactose (Ac46AzGal) has been shown to successfully label intracellular proteins in various mammalian cell lines. frontiersin.org
Several synthetic methods are employed for the peracetylation of carbohydrates. A versatile approach uses inexpensive and readily available sulfonic acids, such as p-toluenesulfonic acid or sulfuric acid, as catalysts. nycu.edu.tw This method is efficient for a broad spectrum of carbohydrate substrates and can suppress the formation of undesirable furanosyl acetate byproducts when acetylating D-galactose. nycu.edu.tw A classic method involves using acetic anhydride (B1165640) in the presence of a base like sodium acetate to produce compounds such as 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-d-galactopyranose. mdpi.com The enhanced cellular uptake of these acetylated forms makes them superior tools for metabolic labeling experiments compared to their non-acetylated counterparts. pnas.org
| Compound Name | Abbreviation | Purpose | Reference |
|---|---|---|---|
| Per-O-acetylated 6-azido-6-deoxy-galactose | Ac46AzGal | Intracellular protein labeling | frontiersin.org |
| 1,3,4-tri-O-acetyl-6-azido-6-deoxy-N-acetyl-galactosamine | Ac36AzGalNAc | Metabolic labeling of mucin-type O-linked glycoproteins | pnas.org |
| Per-O-acetylated 6-azido-6-deoxy-glucose | Ac46AzGlc | Labeling of O-GlcNAc modifications | nih.gov |
| 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-d-galactopyranose | - | Synthetic intermediate | mdpi.com |
Beyond nucleotide sugars and acetylated forms, this compound serves as a scaffold for creating a diverse range of chemically modified derivatives for specialized research applications. The azide group provides a bioorthogonal handle for "click chemistry" reactions, allowing these derivatives to be conjugated to probes for imaging or purification.
A significant class of such derivatives are those based on phosphatidylinositol (PI), a critical lipid involved in cell signaling and membrane structure. mdpi.com Researchers have described the chemical synthesis of two 6-azido-6-deoxy derivatives of phosphatidylinositol, each containing different fatty acid chains. mdpi.comnih.gov The synthesis starts from methyl α-d-glucopyranoside and involves several key steps, including a Ferrier rearrangement and the introduction of the azide group onto the inositol (B14025) ring. mdpi.comnih.gov These PI derivatives are designed as probes to investigate PI biology, including phosphorylation events and interactions with other cellular molecules. mdpi.comnih.gov
Another example of chemical modification involves the dimerization of azido-alkynyl-glycosides. Acetylated 2-propynyl and 3-butynyl 6-azido-6-deoxy-glycosides can undergo a copper-catalyzed 1,3-dipolar cycloaddition reaction to form dimeric macrocycles containing two sugar units and two 1,2,3-triazole moieties. d-nb.info These unique macrocyclic structures represent novel ligands with potential applications in coordination chemistry. d-nb.info Furthermore, 6-azido-6-deoxy-galactose derivatives can be converted into other functional molecules, such as the synthesis of 6-amino-6-deoxy-2,3,4,5-tetra-O-methyl-D-galactonic acid, which proceeds through a 6-azido-6-deoxy intermediate. tandfonline.com These examples highlight the versatility of this compound as a starting material for generating complex and functionally diverse molecular tools.
Enzymatic and Biochemical Characterization of 6 Azido 6 Deoxy L Galactose Interactions
Impact of Azide (B81097) Substitution on Enzyme Kinetics and Specificity
The replacement of a hydroxyl group with an azide group at the C-6 position of L-galactose introduces steric bulk and alters the electronic properties of the sugar, which in turn affects its recognition and processing by enzymes.
The presence of the C-6 azido (B1232118) group in 6-azido-6-deoxy-L-galactose can modulate the activity of glycosidases and glycosyltransferases. For instance, fucosyltransferases, which can recognize L-galactose, may exhibit altered kinetics with the azido analog. While some enzymes may tolerate this modification, others can show significantly reduced activity. The bulky and electronically distinct nature of the azide group can hinder the proper positioning of the sugar in the enzyme's active site, thereby affecting the catalytic efficiency.
In some cases, the azido sugar can act as an inhibitor of these enzymes. The degree of inhibition or acceptance as a substrate is highly dependent on the specific enzyme and its active site architecture. For example, studies on other azido sugars have shown that while some glycosyltransferases can incorporate them into glycans, the efficiency is often lower compared to the natural sugar.
When compared to its natural counterpart, L-galactose, this compound generally demonstrates lower efficiency as a substrate for most enzymes. L-galactose is a component of some bacterial polysaccharides and is synthesized through specific metabolic pathways. The enzymes in these pathways are highly specific for the natural sugar.
The introduction of the azide group can disrupt the hydrogen bonding network within the enzyme's active site that is crucial for substrate binding and catalysis. This disruption often leads to a higher Michaelis constant (Km), indicating weaker binding, and a lower maximal velocity (Vmax), reflecting a slower catalytic rate, when compared to L-galactose.
| Substrate | Enzyme Affinity (Km) | Catalytic Rate (Vmax) |
| L-galactose | Lower (Higher Affinity) | Higher |
| This compound | Higher (Lower Affinity) | Lower |
| This table provides a generalized comparison based on typical enzymatic reactions with natural and modified sugar substrates. |
Glycosidase and Glycosyltransferase Activity Modulation
Engineering of Glycosyltransferases for Enhanced Azido Sugar Recognition
To overcome the often-inefficient processing of azido sugars by wild-type enzymes, researchers have turned to protein engineering to develop glycosyltransferases with improved recognition and incorporation capabilities for these modified substrates.
Site-directed mutagenesis has been successfully employed to engineer glycosyltransferases to better accommodate bulky substituents like the azido group. By identifying key amino acid residues in the substrate-binding pocket, researchers can make targeted mutations to create more space or introduce more favorable interactions.
For example, mutating a bulky amino acid residue, such as tryptophan or tyrosine, to a smaller one, like alanine (B10760859) or glycine, can expand the active site to allow for the binding of this compound. These engineered enzymes can exhibit significantly improved kinetics for the azido sugar, sometimes even surpassing the activity with the natural substrate.
Directed evolution is a powerful technique for generating enzymes with desired properties. This process involves creating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with enhanced activity towards a specific substrate, in this case, this compound.
This approach has been used to evolve glycosyltransferases with significantly improved efficiency for incorporating azido sugars into glycoconjugates. The resulting enzymes can be valuable tools for metabolic glycoengineering and the chemoenzymatic synthesis of modified glycans.
Mutagenesis Studies to Alter Substrate Binding Sites
Biochemical Pathways Influenced by this compound Analogues
When introduced into cells, this compound can be metabolized and incorporated into cellular glycoconjugates through existing or engineered biochemical pathways. The extent of its influence depends on the cell type and its specific metabolic machinery.
In organisms that can metabolize L-galactose, the azido analog can potentially enter the same pathways. However, the efficiency of each enzymatic step is likely to be lower. The incorporation of this compound into cellular glycans allows for their visualization and study through bioorthogonal chemistry, where the azide group is specifically reacted with a probe molecule, for example, via a click chemistry reaction.
This metabolic labeling approach has been instrumental in studying various biological processes, including glycan trafficking, cell-surface glycan expression, and host-pathogen interactions. The ability to track the fate of this azido sugar provides valuable insights into the dynamics of glycan synthesis and function.
Interference with Galactose Metabolism (e.g., Leloir Pathway)
The Leloir pathway is the primary route for galactose metabolism, converting it into glucose-1-phosphate through the action of a series of enzymes. The introduction of per-O-acetylated-6-Azido-6-deoxy-Galactose (Ac46AzGal) into mammalian cells has been shown to interact with this pathway, providing insights into the tolerance of its enzymes to unnatural sugars. frontiersin.orgnih.gov
Studies have demonstrated that Ac46AzGal can be metabolized by cells, leading to the labeling of intracellular proteins. frontiersin.org This metabolic processing is not entirely independent of the Leloir pathway. Key enzymes in this pathway, namely galactose-1-phosphate uridylyltransferase (GALT) and UDP-galactose 4′-epimerase (GALE), have been shown to play a role in the efficiency of protein labeling by Ac46AzGal. frontiersin.orgnih.gov Knockdown experiments targeting GALT or GALE resulted in a significant reduction in the labeling efficiency, suggesting that these enzymes at least partially participate in the metabolic biosynthesis involving Ac46AzGal. frontiersin.org
Interestingly, while Ac46AzGal enters the metabolic stream, the direct product, UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal), is not the ultimate donor for the observed protein modification. frontiersin.orgnih.gov Instead, it is hypothesized that UDP-6AzGal is converted to UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) by the epimerase GALE. frontiersin.org This interchangeability highlights the metabolic crosstalk and the ability of the Leloir pathway enzymes to process this modified sugar, albeit with potential differences in efficiency compared to their natural substrates. The involvement of these enzymes indicates that this compound can interfere with or be processed by the galactose metabolic machinery. frontiersin.orgnih.gov
| Enzyme | Role in Leloir Pathway | Interaction with this compound Metabolites |
| Galactokinase (GALK) | Phosphorylates galactose to galactose-1-phosphate. | While not directly stated for the L-isomer, engineered GalK has been used to produce unnatural sugar-1-phosphates, suggesting potential interaction. acs.org |
| Galactose-1-phosphate uridylyltransferase (GALT) | Transfers a UMP molecule from UDP-glucose to galactose-1-phosphate, forming UDP-galactose. | Knockdown of GALT reduces the labeling efficiency of Ac46AzGal, indicating its involvement in the metabolic processing. frontiersin.org |
| UDP-galactose 4′-epimerase (GALE) | Interconverts UDP-galactose and UDP-glucose. | Knockdown of GALE also reduces Ac46AzGal labeling efficiency. It is proposed to convert UDP-6AzGal to UDP-6AzGlc. frontiersin.org |
Substrate Promiscuity of Key Glycosylation Enzymes (e.g., OGT)
O-GlcNAc transferase (OGT) is a crucial enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. Research has revealed that OGT exhibits significant substrate promiscuity, accepting various unnatural sugar donors. nih.govnih.gov
The labeling of intracellular proteins observed after treating cells with Ac46AzGal is mediated by OGT. frontiersin.orgnih.gov However, in vitro experiments have demonstrated that OGT cannot directly recognize or use UDP-6AzGal as a substrate. frontiersin.org This finding supports the hypothesis that the actual substrate for OGT in this context is UDP-6AzGlc, formed via the epimerization of UDP-6AzGal by GALE in the Leloir pathway. frontiersin.org The ability of OGT to use UDP-6AzGlc, a glucose analog, further underscores its promiscuity. nih.govnih.gov
This promiscuity is not limitless, and the position of the azide group is critical. Studies have shown that while azides at primary carbons, like in 6-azido-6-deoxy-glucose, can be accommodated by some enzymes, azides at secondary carbons are generally not well-tolerated. acs.org The successful labeling with Ac46AzGal, after its conversion to a UDP-glucose analog, highlights a specific instance of OGT's broad substrate tolerance. frontiersin.org This phenomenon allows for the metabolic chemical reporting of glycosylation and has led to the discovery of other potential endogenous modifications, such as O-glucose on proteins. nih.govnih.gov
| Enzyme | Natural Substrate (Donor) | Unnatural Substrate Interaction | Finding |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc) | OGT can utilize UDP-6AzGlc to modify proteins, demonstrating its substrate promiscuity. frontiersin.orgnih.govnih.gov |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | UDP-6-azido-6-deoxy-galactose (UDP-6AzGal) | OGT does not recognize UDP-6AzGal as a substrate in vitro. frontiersin.org |
Advanced Analytical and Imaging Techniques for 6 Azido 6 Deoxy L Galactose Conjugates
Mass Spectrometry-Based Glycoproteomics and Glycolipidomics
Mass spectrometry (MS) stands as a cornerstone for the in-depth analysis of glycans and glycoconjugates. When coupled with the metabolic labeling strategy using 6-azido-6-deoxy-L-galactose, MS-based approaches offer unparalleled insights into the glycoproteome and glycolipidome.
Identification and Characterization of Labeled Glycoconjugates
The identification of glycoproteins and glycolipids that have incorporated this compound is a primary application of mass spectrometry in this field. The process typically involves the "click" reaction of the azide (B81097) group with an alkyne-bearing tag, which can facilitate enrichment and subsequent MS analysis. For instance, an alkyne-biotin tag allows for the enrichment of O-GlcNAcylated proteins from complex mixtures. These enriched glycoconjugates can then be subjected to proteomic and lipidomic workflows.
Once isolated, the labeled glycoconjugates are often enzymatically or chemically cleaved to release the glycans or glycopeptides. nih.gov These are then analyzed by mass spectrometry to determine their composition and structure. Techniques like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are employed to fragment the molecules, providing information on the sequence and branching of the glycans. nih.gov It is important to note that the presence of modifications, such as the azido (B1232118) group, can influence fragmentation patterns. acs.org Furthermore, rearrangement reactions, like the migration of fucose (6-deoxy-L-galactose), can occur during MS analysis and must be considered for accurate structural interpretation. acs.org
A notable study utilized a chemoenzymatic approach with an engineered galactosyltransferase to selectively label O-GlcNAc proteins with a ketone-biotin tag, enabling their enrichment and subsequent identification by mass spectrometry. researchgate.net This highlights the synergy between enzymatic methods and MS for characterizing specific glycoproteoforms.
Quantitative Analysis of Azido Sugar Incorporation
Beyond simple identification, mass spectrometry is a powerful tool for quantifying the extent of azido sugar incorporation into glycoconjugates. This quantitative data is crucial for understanding the dynamics of glycosylation in different cellular states. Isotope-targeted glycoproteomics (IsoTaG) is one such method that has been used to observe 6-azido-6-deoxy-glucose modifications directly. nih.gov
Quantitative studies have revealed that the efficiency of azido sugar incorporation can vary significantly depending on the cell type and the specific metabolic pathways involved. acs.org For example, the interconversion of UDP-GalNAz and UDP-GlcNAz by epimerases can influence the types and amounts of labeled glycans. While direct quantification of azido-sugar-labeled glycans can be challenging due to the chemical lability of the azide group under certain analytical conditions, relative quantification methods provide valuable insights into changes in glycosylation patterns. pnas.org
Fluorescence Microscopy and Flow Cytometry
Fluorescence-based techniques, including microscopy and flow cytometry, are indispensable for visualizing and quantifying the incorporation of this compound at the cellular and subcellular levels. These methods rely on the "click" reaction between the incorporated azide and a fluorescent alkyne probe.
Visualization of Cellular and Subcellular Glycosylation
Fluorescence microscopy allows for the direct visualization of where this compound-containing glycoconjugates are located within a cell. Following metabolic labeling, cells are treated with a fluorescent probe containing an alkyne group, which covalently attaches to the azido-sugar via a click reaction. nih.govpnas.org This enables the imaging of glycosylation patterns on the cell surface and within intracellular compartments. pnas.orgnih.gov
For example, researchers have used this technique to visualize the intracellular localization of fucosylated glycoconjugates after metabolic labeling with an azido-fucose analog. nih.gov Similarly, the trafficking of azide-tagged galactose has been imaged in live yeast cells, revealing distinct distributions depending on the position of the azide group on the sugar. bu.edu Confocal microscopy has been used to show that fluorescent signals from labeled azido-sugars are predominantly observed in the cytoplasm. nih.gov
High-Throughput Screening for Labeled Cell Populations
Flow cytometry provides a high-throughput method for quantifying the fluorescence of individual cells, making it ideal for screening large cell populations for the incorporation of azido-sugars. nih.gov This technique has been used to evaluate the metabolic incorporation of azido-sugars into cell surface glycoproteins. pnas.org By analyzing the fluorescence intensity of cells labeled with a fluorescent alkyne probe, researchers can quickly assess the efficiency of azido-sugar uptake and incorporation. nih.govresearchgate.net
This high-throughput capability is particularly valuable for screening libraries of compounds or genetic modifications that may alter glycosylation pathways. researchgate.net For instance, a click chemistry-based post-labeling method for flow cytometry was developed to measure glucose uptake with minimal perturbation of transporter activity. nih.gov This method was used to screen a library of azide-substituted monosaccharides to identify suitable substrates for glucose transporters. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules, including this compound and its conjugates. While mass spectrometry provides information on mass and fragmentation, NMR gives insight into the precise three-dimensional structure and connectivity of atoms.
The structure of synthesized sugar derivatives, including 6-azido-6-deoxy-D-glucopyranose, has been confirmed using 1H and 13C NMR spectra. mdpi.com The presence of the CH2N3 carbon signal at approximately 50 ppm in the 13C NMR spectrum is a key indicator of successful azide incorporation. mdpi.com
X-ray Crystallography of 6-Azido-6-deoxy-L-galactopyranose and Enzyme Complexes
X-ray crystallography provides definitive, high-resolution structural information at the atomic level. This technique has been pivotal in elucidating the precise three-dimensional structure of this compound, offering insights into its conformational preferences and intermolecular interactions. While the compound is a valuable tool for studying enzyme-carbohydrate interactions, crystallographic data on its complexes with enzymes remain limited in publicly accessible research.
Crystal Structure of 6-Azido-6-deoxy-α-L-galactopyranose Monohydrate
Detailed crystallographic analysis has been performed on this compound, which crystallizes from water as 6-azido-6-deoxy-α-L-galactopyranose monohydrate (C₆H₁₁N₃O₅·H₂O). nih.gov Although in aqueous solutions this sugar exists in equilibrium between its open-chain, furanose, and pyranose forms, it crystallizes exclusively in the α-pyranose form. nih.govresearcher.life
The crystal structure reveals that the six-membered pyranose ring adopts a stable chair conformation. nih.govresearcher.life The crystal packing is characterized by chains of molecules linked by an extensive network of hydrogen bonds, with each molecule participating as both a donor and acceptor for five hydrogen bonds. nih.govresearcher.life The structure does not exhibit any unusual packing features. nih.gov A notable characteristic, common for such compounds, is the non-linear nature of the azide group. nih.gov The absolute configuration of the molecule was confirmed based on the starting material used for its synthesis, 1-azido-1-deoxy-D-galactitol. nih.govresearcher.life
The crystallographic data for 6-azido-6-deoxy-α-L-galactopyranose monohydrate are summarized in the table below.
| Crystal Data | |
| Formula | C₆H₁₁N₃O₅·H₂O |
| Molecular Weight | 223.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.9687 (3) Åb = 7.7395 (4) Åc = 20.9768 (11) Å |
| Volume (V) | 969.02 (9) ų |
| Z (molecules per unit cell) | 4 |
| Temperature | 150 K |
| Radiation | Mo Kα |
| Absorption Coefficient (μ) | 0.14 mm⁻¹ |
Data sourced from Acta Crystallographica Section E, 2008. nih.gov
Enzyme Complexes
6-Azido-6-deoxy-galactose and its derivatives, such as UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal), are widely used as substrates and probes to investigate the activity and specificity of various enzymes, particularly galactosyltransferases. researchgate.netbiosynth.com For instance, UDP-6AzGal has been confirmed to act as a substrate for ceramide galactosyltransferase. biosynth.com Studies have also evaluated UDP-6-deoxy-Gal derivatives as donors for enzymes like calf thymus α(1→3) galactosyltransferase and Neisseria meningitidis α(1→4) galactosyltransferase. researchgate.net
Despite its application in studying these enzymatic systems, as of now, there are no publicly available X-ray crystal structures of a complex between an enzyme and this compound or its direct derivatives. Research has been published on the crystal structure of the retaining galactosyltransferase LgtC in complex with a donor sugar analog (UDP-2-deoxy-2-fluoro-galactose) and an acceptor sugar, providing critical insights into its catalytic mechanism. researchgate.net However, a similar structural elucidation for a complex containing the 6-azido substituted galactose has not been reported in the searched literature. Such structures would be invaluable for understanding how the azido modification is accommodated within the active sites of glycosyltransferases and other carbohydrate-processing enzymes.
Computational and Theoretical Studies on 6 Azido 6 Deoxy L Galactose and Its Interactions
Molecular Docking and Dynamics Simulations of Enzyme-Azido Sugar Complexes
Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how azido (B1232118) sugars like 6-azido-6-deoxy-L-galactose fit into and interact with enzyme active sites. numberanalytics.com While specific studies focusing exclusively on the L-isomer of 6-azido-6-deoxy-galactose are not extensively documented in publicly available literature, the principles are well-established from simulations of related enzyme-ligand complexes. polimi.itnih.gov
MD simulations track the motions of atoms over time, providing a dynamic picture of how an enzyme and its substrate interact. numberanalytics.com These simulations can reveal conformational changes in the enzyme upon substrate binding, the stability of the enzyme-substrate complex, and the specific interactions, such as hydrogen bonds, that hold the ligand in the active site. nih.govnih.gov For instance, simulations of glycosyltransferase complexes show how ligand binding can induce conformational rearrangements, which are critical for catalysis. nih.gov In studies of fructosyl amino acid oxidases, MD simulations have been used to understand the molecular basis of ligand recognition and why certain enzymes prefer specific substrates. polimi.it Such analyses can elucidate why enzymes in metabolic pathways might exhibit tolerance or intolerance to an unnatural sugar like this compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique was used, for example, to evaluate how a complex β-cyclodextrin carrier featuring thiogalactose residues might interact with its target receptor. mdpi.com For this compound, docking could be used to predict its binding mode within enzymes of the Leloir pathway, providing a static snapshot that can be further explored with MD simulations.
Table 1: Application of Molecular Simulation Techniques to Azido Sugar-Enzyme Interactions
| Computational Technique | Application and Insights | Key Findings from Analogous Systems |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of the azido sugar within an enzyme's active site. | Used to predict binding modes of complex glycosylated molecules to their receptors. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-azido sugar complex, revealing conformational changes and interaction stability. numberanalytics.compolimi.it | Reveals that substrate binding induces critical conformational changes in glycosyltransferases and helps explain substrate specificity. nih.govnih.gov |
| Binding Free Energy Analysis | Calculates the energetic favorability of the azido sugar binding to the enzyme. | Helps determine the preferred order of ligand binding and release in enzymatic pathways. nih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for elucidating the detailed mechanisms of enzyme-catalyzed reactions, including those involving azido sugars. researchgate.netacs.org These methods treat the reacting parts of the system (the substrate and key active site residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are handled with more computationally efficient molecular mechanics. acs.orgnih.gov This approach provides a detailed view of bond-forming and bond-breaking events. nih.gov
QM/MM simulations have been successfully applied to understand the reaction mechanisms of glycosyltransferases and glycoside hydrolases, the main classes of enzymes that synthesize and degrade carbohydrate linkages. acs.org For inverting glycosyltransferases, QM/MM studies have confirmed an SN2-type mechanism where a catalytic base activates the acceptor for nucleophilic attack. researchgate.net For other enzymes, these simulations can model the formation of transition states and covalent glycosyl-enzyme intermediates. acs.org
While specific QM/MM studies on this compound are not prominent, research on related systems provides a framework for understanding its potential enzymatic processing. For example, extensive QM/MM simulations have been performed to understand the reaction mechanism of a fucosynthase, a mutant enzyme engineered to use fucosyl azide (B81097) as a donor sugar. nsf.gov Such studies can rationalize how an enzyme can be engineered to accommodate an azido sugar and catalyze a glycosylation reaction. nih.govacs.org These computational approaches are essential for designing novel enzyme inhibitors or engineering new biocatalysts that can utilize azido sugars. researchgate.net
Structure-Activity Relationship Modeling for Azido Sugar Derivatives
Structure-activity relationship (SAR) studies investigate how chemical structure correlates with biological activity. For azido sugar derivatives, this involves synthesizing a series of related compounds and evaluating how changes in structure affect their function, for example, as enzyme inhibitors or metabolic probes.
Research on various azido-sugar derivatives has provided key insights that are likely applicable to this compound. A critical factor is the position of the azido group. In a study of glycoconjugate inhibitors for matrix metalloproteinase-12 (MMP-12), moving the conjugation point from the C-1 to the C-6 position of a glucose scaffold resulted in a dramatic (25- to 114-fold) improvement in inhibitory activity. unipi.it This highlights the C-6 position as a potentially favorable site for modification without disrupting key binding interactions.
Conversely, studies on the mutagenic effects of various 6-azido deoxyhexoses, including the D-galactose derivative, found that their activity was similar to that of sodium azide and could be inhibited by the corresponding non-azido parent sugar, suggesting competition for transport or metabolic pathways. nih.gov Furthermore, SAR studies on sialic acid derivatives, where various positions were modified with azides and other groups, showed that modifications at the C-5 position led to increased inhibition of sialylation. acs.org This demonstrates that the biological effect of an azido-sugar can be finely tuned by the placement of the azido group and other substituents.
Table 2: Structure-Activity Relationship (SAR) Insights from Azido Sugar Derivatives
| Azido Sugar Class | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| Azido-glucose Derivatives | Moving inhibitor conjugation from C-1 to C-6 | 25- to 114-fold increase in MMP-12 inhibition | unipi.it |
| 6-Azido-deoxyhexoses | Presence of azido group at C-6 | Confers mutagenic activity in S. typhimurium | nih.gov |
| Fluorinated Sialic Acids | Modification at C-5 with carbamate (B1207046) vs. amide | Increased metabolic processing and inhibitory potency | acs.org |
| Fluorinated Sialic Acids | Addition of azide at C-4 position | Probed the contribution of different positions to inhibitory activity | acs.org |
Prediction of Metabolic Pathways and Enzyme Tolerance
The introduction of an azido group creates an unnatural sugar that must compete with endogenous molecules for processing by the cell's metabolic machinery. nih.gov The tolerance of biosynthetic enzymes and glycosyltransferases for these sugar analogs is a critical factor determining their metabolic fate. nih.gov
Studies using azido sugars as metabolic chemical reporters have shown that while the cellular machinery can process them, the affinity of target enzymes is often lower compared to the natural substrates. nih.govmdpi.com For instance, the efficiency (VMAX/KM) of a polypeptide galactosyltransferase for UDP-GalNAz was only 0.2 relative to its natural substrate, UDP-GalNAc. mdpi.com A broad, quantitative study on glycosidases as model enzymes revealed that substitution of a hydroxyl group with an azide is generally tolerated better at the 6-position than at other positions (e.g., C-3 or C-4). acs.org However, even at the 6-position, the catalytic efficiency of most enzymes was less than 5% of that for the natural substrate, indicating that the azido group significantly hampers acceptance by many carbohydrate-processing enzymes. acs.org
The metabolic pathway of this compound has been probed through enzymatic synthesis. It can be produced from 1-azido-1-deoxy-D-galactitol via microbial oxidation by Klebsiella pneumoniae, followed by isomerization using D-arabinose isomerase. nih.gov This demonstrates that at least some enzymes can tolerate and process this azido sugar or its precursors. When the acetylated form of the sugar is introduced to cells, it is believed to enter the Leloir pathway, where it is acted upon by galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). The ultimate incorporation into proteins is thought to be mediated by promiscuous enzymes like O-GlcNAc transferase (OGT). nih.govnih.gov
Table 3: Enzyme and Pathway Tolerance for 6-Azido Sugars
| Enzyme/Pathway | Substrate/Analog | Observation | Reference |
|---|---|---|---|
| Glycosidases (general) | 6-Azido-deoxy glucosides | C-6 position is more tolerated than C-3 or C-4, but catalytic efficiency is still very low (<5% of natural substrate for most). | acs.org |
| ppGalNAc-T (a glycosyltransferase) | UDP-GalNAz | The enzyme's efficiency for the azido analog is only 20% of that for the natural substrate UDP-GalNAc. | mdpi.com |
| K. pneumoniae enzymes | 1-Azido-1-deoxy-D-galactitol | Can perform microbial oxidation as part of a pathway to synthesize this compound. | nih.gov |
| D-arabinose isomerase | Keto-intermediate | Can isomerize the precursor to form this compound. | nih.gov |
| O-GlcNAc Transferase (OGT) | UDP-6-azido-glucose | Exhibits promiscuity and can transfer the azido sugar to protein substrates. | nih.govnih.gov |
| Metabolic Pathways (general) | 6-Azido-deoxyhexoses | Competes with natural sugars for transport and entry into metabolic pathways. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Azido-Sugar Probes
The first generation of azido-sugar probes, including 6-Azido-6-deoxy-l-galactose, successfully demonstrated the feasibility of metabolic glycan labeling. However, emerging research focuses on developing "next-generation" probes with enhanced properties to improve experimental outcomes and minimize potential artifacts.
A primary goal is the optimization of metabolic labeling to reduce any impact on cellular physiology. Studies have shown that high concentrations of some azido (B1232118) sugars can lead to alterations in cellular functions such as proliferation and energy metabolism. nih.govthno.org Consequently, research is directed towards creating probes that are more efficiently incorporated by the cell's biosynthetic machinery, allowing for effective labeling at lower, less-perturbing concentrations. nih.govthno.org For example, optimizing the concentration of azido sugars is crucial for in vivo cell tracking and proteomic analysis to ensure that the labeling itself does not alter the biological processes being studied. nih.govthno.org
Another direction involves the synthesis of novel analogs with improved characteristics. For instance, in the study of fucosylation, researchers have developed fucose analogs with different chemical reporters, such as alkyne groups (e.g., 6-alkynyl fucose), which in some contexts have shown lower toxicity and better substrate efficiency for certain enzymes compared to their azido counterparts. nih.govresearchgate.net This highlights a trend towards designing probes that are not only effective reporters but are also minimally disruptive to the biological system. The development of 6-azido-6-deoxy-l-idose as a hetero-bifunctional spacer is another example of innovative probe design, where the sugar scaffold's inherent reactivity is harnessed for more efficient conjugation. researchgate.net These efforts aim to create a toolkit of probes where the specific sugar and its azide (B81097) or other reporter modification are tailored for maximum efficiency and minimal biological interference in a given experimental context.
Expansion of Bioorthogonal Chemistries for Glycan Probing
The success of labeling glycans with this compound is intrinsically linked to the bioorthogonal reactions used to detect the azide group. While the Staudinger ligation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) were foundational, the field is continuously expanding its repertoire of chemical reactions to offer greater flexibility, faster kinetics, and improved biocompatibility. eurjchem.comnih.govresearchgate.net
The strain-promoted azide-alkyne cycloaddition (SPAAC) represented a major step forward by eliminating the need for a toxic copper catalyst, making it more suitable for live-cell and in-vivo imaging. eurjchem.comresearchgate.net Research continues to refine cyclooctyne (B158145) reagents to enhance reaction rates and stability. uni-konstanz.de Beyond SPAAC, other bioorthogonal reactions are being explored and optimized for glycan analysis. eurjchem.comnih.gov The development of fluorogenic probes, which become fluorescent only after reacting with the azide, is a significant advancement that reduces background noise in imaging experiments. pnas.org
A key emerging trend is the creation of modular platforms for synthesizing complex, multi-functional bioorthogonal probes. biorxiv.org These platforms allow researchers to easily combine different components—such as an azide-reactive group, an affinity tag like biotin, and a fluorophore—into a single "Multi-Tag." biorxiv.org This approach enables multi-modal analysis, where the same labeled sample can be subjected to various analytical techniques, such as fluorescence microscopy and proteomic enrichment, providing a more comprehensive understanding of the glycoprotein (B1211001) of interest. biorxiv.org This expansion of the chemical toolkit provides researchers with more options to design experiments tailored to specific biological questions.
Table 1: Comparison of Key Bioorthogonal Reactions for Azido Sugars
| Reaction | Key Features | Typical Application |
| Staudinger Ligation | First bioorthogonal reaction used for this purpose; no catalyst required. nih.govresearchgate.net | Glycoprotein enrichment for proteomic analysis. nih.gov |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fast and efficient "click chemistry" reaction. researchgate.net Requires a copper catalyst, which can be toxic to cells. | In vitro labeling, glycomics analysis. mdpi.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry; suitable for live-cell imaging. eurjchem.compcbiochemres.com | Live-cell and in-vivo visualization of glycans. eurjchem.com |
| Tetrazine Ligation | Extremely fast reaction kinetics. eurjchem.com | Real-time tracking of protein synthesis and localization. eurjchem.com |
Applications in Synthetic Glycomimetics and Glyco-diagnostics Research
The chemical handle provided by this compound serves as a powerful tool in the synthesis of molecules designed to mimic natural carbohydrates (glycomimetics) and in the development of new diagnostic methods.
In the field of synthetic glycomimetics, the azide group allows for the straightforward conjugation of the sugar to other molecules, such as proteins or lipids, using click chemistry. This has been leveraged to create conjugate vaccines. For example, a glycomimetic of the Globo H tumor antigen, synthesized using an azido-fucose derivative, was used to elicit a strong and specific immune response against cancer cells in preclinical models. mdpi.com Glycomimetics are designed to have improved stability and bioavailability compared to their natural counterparts, making them promising candidates for therapeutics that target carbohydrate-binding proteins or enzymes. unimi.it
In glyco-diagnostics, this compound and its nucleotide-sugar form, UDP-6-azido-6-deoxy-D-galactose, are valuable for probing glycosylation pathways. medchemexpress.com By introducing this azido-sugar into cells, researchers can track the activity of specific galactosyltransferases and identify the proteins they modify. This is crucial for understanding the molecular basis of diseases associated with aberrant glycosylation, such as congenital disorders of glycosylation and cancer. Furthermore, the azido group facilitates the development of novel analytical methods. For instance, azido-labeled glycans can be selectively enriched from complex biological samples and analyzed by mass spectrometry with enhanced sensitivity, aiding in the discovery and validation of glycan-based biomarkers.
Contribution of this compound Research to Fundamental Glycoscience
Research utilizing this compound, which is an isomer of 6-azido-L-fucose (6-deoxy-L-galactose), has made significant contributions to our fundamental understanding of glycosylation, particularly the fucosylation process. nih.govnih.gov Fucosylation plays a critical role in numerous biological events, including immune responses, development, and cancer metastasis. pnas.orgnih.gov
The use of 6-azido-L-fucose as a metabolic probe has allowed scientists to investigate the substrate specificity of the enzymes involved in the fucose salvage pathway. pnas.orgacs.org Studies have revealed that while some fucosyltransferases readily accept the 6-azido modified sugar, others in the salvage pathway may not, providing insights into the metabolic routing of fucose analogs. acs.org This knowledge is essential for the accurate interpretation of labeling experiments and for designing more effective probes. For example, researchers were able to bypass the salvage pathway by delivering GDP-6-azido-fucose directly, leading to robust labeling of fucosylated glycans in developing zebrafish. acs.org
Furthermore, these probes have been instrumental in identifying and visualizing fucosylated glycoconjugates in vivo, helping to elucidate their roles in complex biological processes. pnas.orgacs.org Studies using 6-azido-l-fucose have shed light on the role of fucosylation in the pathogenesis of Helicobacter pylori infections, demonstrating that the bacteria can incorporate fucose from the host. pnas.org Similarly, investigations into the broader class of 6-azido-6-deoxy-hexoses have revealed unexpected promiscuity in other glycosyltransferases, such as O-GlcNAc transferase (OGT), challenging previous assumptions about their substrate tolerance and suggesting new possibilities for endogenous protein modifications. nih.gov This research fundamentally expands our knowledge of how cells build and regulate their glycan coats.
Q & A
Q. What are the common synthesis routes for 6-Azido-6-deoxy-L-galactose, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via chemical or enzymatic methods.
- Chemical Synthesis : Starting from L-galactose, azidation at the C6 position is achieved using sodium azide under basic conditions (e.g., NaOH or DMSO). Reaction temperature (40–60°C) and stoichiometric ratios (azide:galactose ≥ 2:1) are critical to minimize side products like 6-amino derivatives .
- Enzymatic Synthesis : Glycosyltransferases or epimerases are employed to modify precursor sugars (e.g., UDP-galactose derivatives) with azide groups. Enzymatic methods require strict control of pH (7.0–8.5) and cofactors (e.g., Mg²⁺) to maintain enzyme activity .
Key Quality Control : Thin-layer chromatography (TLC, Rf ≈ 0.3–0.4 in ethyl acetate/methanol) and NMR (δ ~3.5–4.5 ppm for azide protons) are used to confirm product purity .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural isomers. Key signals include a singlet at δ ~3.7 ppm (C6-CH₂N₃) and anomeric protons at δ ~5.2 ppm (α-anomer) or δ ~4.5 ppm (β-anomer) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 206.1, with fragmentation patterns (e.g., loss of H₂O or N₃⁻) confirming the azide group .
- Infrared (IR) Spectroscopy : A sharp peak at ~2100 cm⁻¹ confirms the azide (-N₃) stretch, distinguishing it from amines or nitro groups .
Advanced Research Questions
Q. How can this compound be used in metabolic click-mediated labeling to study pectin dynamics in plant cell walls?
- Methodological Answer : The azide group enables bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for tracking polysaccharide assembly.
- Protocol : Incubate plant tissues (e.g., Arabidopsis roots) with this compound (1–10 µM, 24–48 hrs). Labeled pectins are visualized via fluorescent alkyne probes (e.g., Alexa Fluor 488). Confocal microscopy reveals spatial-temporal distribution .
- Limitations : Azide incorporation efficiency depends on endogenous galactose metabolism; controls (untreated or azide-free media) are essential to rule out background signals .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
- Methodological Answer :
- Crystallization Issues : The azide group’s polarity and conformational flexibility hinder lattice formation. Hydration (e.g., monohydrate forms) further complicates crystal growth .
- Solutions : Use mixed solvents (e.g., methanol/water, 70:30) for slow evaporation. Co-crystallization with stabilizing agents (e.g., borate buffers) improves lattice stability. Synchrotron radiation is often required for high-resolution data (≤1.5 Å) .
Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. null effects) of this compound?
- Methodological Answer : Variability stems from cell-type specificity and azide bioavailability.
- Experimental Design :
- Use isogenic cell lines (e.g., wild-type vs. galactose transporter-deficient) to assess uptake mechanisms .
- Quantify intracellular azide levels via LC-MS/MS to correlate concentration with activity (e.g., IC₅₀ in cancer cells vs. normal fibroblasts) .
- Data Interpretation : Meta-analysis of structural analogs (e.g., 6-fluoro-galactose) helps identify structure-activity relationships (SAR) for azide-specific effects .
Safety and Application-Oriented Questions
Q. What safety protocols are critical when handling this compound in vivo studies?
- Methodological Answer :
Q. How is this compound applied in glycoconjugate vaccine development?
- Methodological Answer : The azide serves as a linker for antigen-carrier protein conjugation.
- Protocol :
Chemoenzymatically attach the azide to galactose-containing antigens (e.g., tumor-associated carbohydrate antigens).
Perform strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified carrier proteins (e.g., BSA).
Validate conjugate stability via SDS-PAGE and ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
